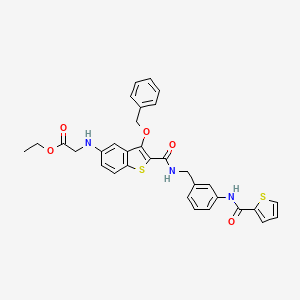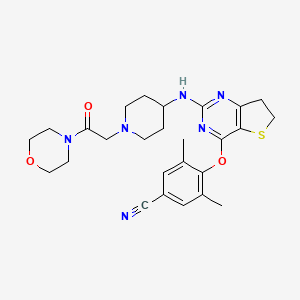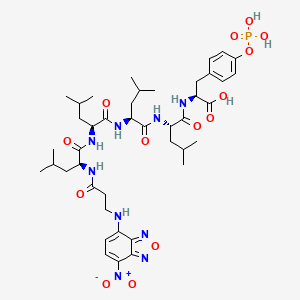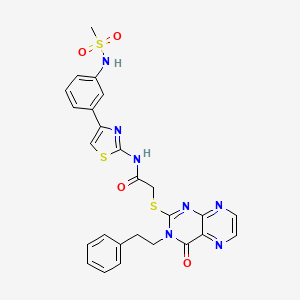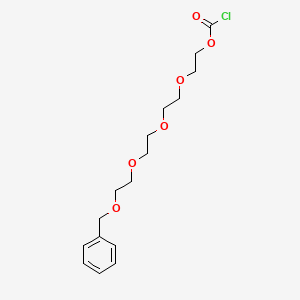
Benzyl-PEG4-acyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG4-acyl chloride is a heterobifunctional polyethylene glycol linker containing a benzyl group and an acyl chloride group. This compound is widely used in the field of bioconjugation and drug delivery due to its ability to form stable covalent bonds with various biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Benzyl-PEG4-acyl chloride typically involves the reaction of polyethylene glycol with benzyl alcohol, followed by the introduction of an acyl chloride group. The process can be summarized as follows:
Polyethylene glycol and benzyl alcohol reaction: Polyethylene glycol is reacted with benzyl alcohol in the presence of a catalyst to form benzyl-PEG.
Introduction of acyl chloride group: The benzyl-PEG is then reacted with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the acyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions: Benzyl-PEG4-acyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures to prevent hydrolysis.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Major Products:
Amides and esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.
Carboxylic acids: Formed through hydrolysis of the acyl chloride group.
科学研究应用
Benzyl-PEG4-acyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of specialty chemicals and materials
作用机制
The mechanism of action of Benzyl-PEG4-acyl chloride involves the formation of covalent bonds with nucleophilic groups on target molecules. The acyl chloride group reacts with amines, alcohols, and thiols to form stable amide, ester, and thioester bonds, respectively. This reactivity makes it a valuable tool for bioconjugation and drug delivery applications .
相似化合物的比较
Benzyl-PEG4-amine: Contains an amine group instead of an acyl chloride group, making it less reactive towards nucleophiles.
Benzyl-PEG4-alcohol: Contains a hydroxyl group, which is less reactive compared to the acyl chloride group.
Benzyl-PEG4-thiol: Contains a thiol group, which has different reactivity and applications compared to the acyl chloride group.
Uniqueness: Benzyl-PEG4-acyl chloride is unique due to its high reactivity towards nucleophiles, making it an ideal linker for bioconjugation and drug delivery applications. Its ability to form stable covalent bonds with various biomolecules sets it apart from other similar compounds .
属性
分子式 |
C16H23ClO6 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate |
InChI |
InChI=1S/C16H23ClO6/c17-16(18)23-13-12-21-9-8-19-6-7-20-10-11-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
InChI 键 |
OJEVFRTYDYXNJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


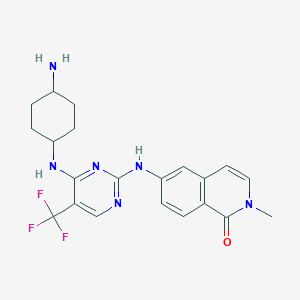
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
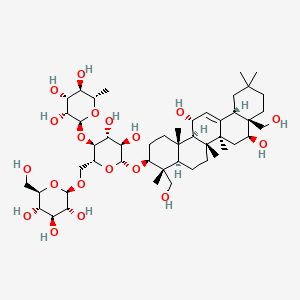

![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)

